(R)-3-(4-Tert-butoxyphenyl) butanoic acid
Description
(R)-3-(4-Tert-butoxyphenyl) butanoic acid is a chiral carboxylic acid characterized by a tert-butoxy-substituted phenyl group at the β-position of the butanoic acid backbone. The tert-butoxy group (–O–C(CH₃)₃) confers steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor-binding interactions. This compound is structurally related to intermediates in peptide synthesis and pharmaceutical agents, where the tert-butoxycarbonyl (Boc) group is commonly employed as a protective moiety for amines . Its stereochemistry (R-configuration) is critical for enantioselective interactions in biological systems, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
(3R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNBWCHZXWUCY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Tert-butoxyphenyl) butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butoxybenzaldehyde and a suitable chiral auxiliary.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral auxiliary to form an intermediate compound.
Reduction and Hydrolysis: The intermediate is then subjected to reduction, followed by hydrolysis to yield the desired ®-3-(4-Tert-butoxyphenyl) butanoic acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(4-Tert-butoxyphenyl) butanoic acid may involve optimized reaction conditions, such as the use of flow microreactors for efficient and sustainable synthesis. These methods enhance the yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Tert-butoxyphenyl) butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Leukotriene A4 Hydrolase Inhibition
One of the most notable applications of (R)-3-(4-tert-butoxyphenyl)butanoic acid is its role as an inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases. The inhibition of LTA4H can lead to:
- Reduction in Inflammatory Responses : By inhibiting LTA4H, this compound can potentially mitigate chronic inflammatory conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease .
- Promotion of Resolution of Inflammation : The compound may enhance the production of lipoxin A4, a pro-resolving lipid mediator that aids in the resolution of inflammation .
Potential Use in Cancer Therapy
Research indicates that derivatives of butanoic acids, including (R)-3-(4-tert-butoxyphenyl)butanoic acid, may have anticancer properties. They are being explored for their ability to:
- Inhibit Tumor Growth : Some studies suggest that these compounds can interfere with cancer cell proliferation and induce apoptosis .
- Target Specific Cancer Types : Investigations into their effects on specific cancers such as breast cancer and leukemia are ongoing, with promising preliminary results .
Data Table: Summary of Therapeutic Applications
| Application Area | Mechanism of Action | Potential Diseases/Conditions |
|---|---|---|
| LTA4H Inhibition | Reduces leukotriene synthesis | Asthma, Rheumatoid Arthritis, IBD |
| Cancer Therapy | Inhibits tumor growth and induces apoptosis | Breast Cancer, Leukemia |
Case Study 1: Inhibition of LTA4H
A study published in Current Opinion in Investigational Drugs evaluated various butanoic acid derivatives for their efficacy as LTA4H inhibitors. The findings indicated that (R)-3-(4-tert-butoxyphenyl)butanoic acid demonstrated significant inhibitory activity against LTA4H, leading to reduced levels of pro-inflammatory leukotrienes in vitro .
Case Study 2: Anticancer Activity
In a clinical trial focused on the effects of butanoic acid derivatives on cancer cell lines, (R)-3-(4-tert-butoxyphenyl)butanoic acid was shown to significantly reduce cell viability in breast cancer cells compared to control groups. The study highlighted its potential as a therapeutic agent for targeting specific pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of ®-3-(4-Tert-butoxyphenyl) butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (R)-3-(4-Tert-butoxyphenyl) butanoic acid with structurally analogous compounds, focusing on substituent effects, molecular properties, and biological activities:
Key Observations:
Substituent Effects: Electron-donating groups (e.g., tert-butoxy, methoxy) increase lipophilicity and metabolic stability . Halogenated analogs (e.g., 4-iodo, 4-fluoro) exhibit unique steric and electronic profiles for targeted applications .
Stereochemical Influence :
- The (R)-configuration in the main compound and its analogs (e.g., ) is critical for chiral recognition in biological systems. In contrast, (S)-isomers (e.g., ) may show reduced activity.
Synthetic Utility :
- Boc-protected derivatives (e.g., ) are widely used in solid-phase peptide synthesis to prevent unwanted side reactions.
Pharmacological Potential: Anti-inflammatory activity is notable in benzotriazole derivatives, with trifluoromethyl substitution enhancing efficacy . Fluorinated and iodinated analogs are explored for imaging and targeted therapies due to their physicochemical properties .
Biological Activity
Overview
(R)-3-(4-Tert-butoxyphenyl) butanoic acid is a chiral compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C14H20O3
- Molecular Weight : 236.31 g/mol
- IUPAC Name : (R)-3-(4-tert-butoxyphenyl)butanoic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to participate in:
- Hydrophobic interactions : The tert-butoxyphenyl group enhances binding affinity to lipid membranes and hydrophobic pockets of proteins.
- Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. For instance, it was observed to reduce levels of TNF-alpha and IL-6 in vitro.
2. Antioxidant Activity
The compound demonstrates antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
3. Anticancer Potential
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In vitro assays revealed a significant reduction in the growth of several cancer cell lines, including breast and colon cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Reduced proliferation in cancer cells |
Case Study 1: Anti-inflammatory Activity
In a controlled study involving human macrophages, treatment with this compound resulted in a 50% reduction in TNF-alpha production compared to untreated controls. This suggests its potential as a therapeutic agent in inflammatory conditions.
Case Study 2: Antioxidant Properties
A study assessing the antioxidant capacity of the compound using DPPH radical scavenging assays showed an IC50 value of 45 µM, indicating moderate antioxidant activity. This property could be beneficial in formulations aimed at reducing oxidative stress-related damage.
Case Study 3: Anticancer Efficacy
In vitro testing on MCF-7 breast cancer cells demonstrated that this compound inhibited cell growth by 60% at a concentration of 100 µM after 48 hours of treatment. Further investigations are warranted to explore its mechanism of action and potential clinical applications.
Q & A
Q. What are the optimal synthetic routes for (R)-3-(4-Tert-butoxyphenyl) butanoic acid, and how can enantiomeric purity be ensured?
Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example:
- Chiral Pool Strategy : Start with (R)-3-hydroxybutanoic acid derivatives and introduce the 4-tert-butoxyphenyl group via Friedel-Crafts alkylation .
- Asymmetric Catalysis : Use palladium-catalyzed cross-coupling with tert-butoxyphenyl boronic acids and chiral ligands (e.g., BINAP) to achieve enantioselectivity .
- Purity Assurance : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer :
- Structural Confirmation : Use /-NMR to verify tert-butyl group signals (δ ~1.3 ppm for , ~28 ppm for ) and carboxylic acid resonance (δ ~12 ppm) .
- Purity Assessment : LC-MS (ESI+) for detecting impurities (<0.5%) and confirming molecular ion peaks (e.g., [M+H] at m/z 279.2) .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C for tert-butyl ether stability) .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
Methodological Answer : Contradictions often arise from assay conditions or stereochemical variability. Strategies include:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., tert-butyl cleavage under acidic conditions) that may confound results .
- Structural Analog Comparison : Compare with (S)-enantiomer and tert-butyl-free analogs to isolate pharmacophore contributions .
Q. What strategies are effective for improving the pharmacokinetic (PK) profile of this compound?
Methodological Answer :
- Prodrug Design : Synthesize methyl ester or Boc-protected derivatives to enhance membrane permeability (e.g., logP improvement from 2.1 to 3.5) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., tert-butyl group hydroxylation) and introduce blocking substituents .
- Tissue Distribution Studies : Radiolabel the compound with for whole-body autoradiography in rodent models .
Q. How does the tert-butoxyphenyl group influence molecular interactions in target binding?
Methodological Answer :
- Computational Modeling : Perform docking simulations (AutoDock Vina) to assess hydrophobic interactions between the tert-butyl group and protein pockets (e.g., PPARγ ligand-binding domain) .
- SAR Studies : Synthesize analogs with varying substituents (e.g., methoxy, nitro) at the 4-phenyl position and measure binding affinity (IC) shifts .
- Crystallography : Co-crystallize the compound with target proteins (e.g., fatty acid-binding proteins) to resolve binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
